molecular formula C8H5N3O4 B8371149 3-(2-Nitrophenyl)-1,2,4-oxadiazolin-5-one CAS No. 16672-20-1

3-(2-Nitrophenyl)-1,2,4-oxadiazolin-5-one

Cat. No. B8371149
M. Wt: 207.14 g/mol
InChI Key: HKHPFERHZSRAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04606755

Procedure details

The reactions of Equation 41 above can be run by methods known in the art. Thus, in reaction 41a, 2-nitrobenzamidoxime LII is reacted with ethyl chloroformate in excess pyridine at 0° to 100° C. for about 1 hour to form a 3-(2-nitrophenyl)-1,2,4-oxadiazolin-5-one of Formula (LIV), according to the teachings of A. R. Katritzky et al., Tetrahedron, 21, 1681 (1965). In reaction 41b, LIV is reacted with excess phosphorus oxychloride or phosphorus oxybromide with pyridine catalyst at 25° to 100° C. for 1 to 15 hours to form X1"', according to the teachings of T. Fujita et al., Yakagaku Zasshi, 84, 1061 (1964). And in reaction 41c, X1"' is reacted with sodium methoxide or sodium ethoxide in a solvent such as methanol, ethanol or tetrahydrofuran at 20° to 50° C. for about 0.2 to 1 hour to form X1"", according to the teachings of F. Eloy et al., Bull. Soc. Chim. Belg., 78, 47 (1969).
[Compound]
Name
41a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-nitrobenzamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6](=[N:8][OH:9])[NH2:7])([O-:3])=[O:2].Cl[C:15](OCC)=[O:16]>N1C=CC=CC=1>[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]1[NH:7][C:15](=[O:16])[O:9][N:8]=1)([O-:3])=[O:2]

Inputs

Step One
Name
41a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-nitrobenzamidoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(N)=NO)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=NOC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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